tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a cyclobutyl substituent at position 2 and a tert-butyl carbamate group at position 8. The spirocyclic architecture introduces conformational rigidity, while the cyclobutyl group may influence steric and electronic properties, impacting reactivity and biological interactions .
Properties
IUPAC Name |
tert-butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-15(2,3)22-14(21)19-9-7-16(8-10-19)13(20)17-12(18-16)11-5-4-6-11/h11H,4-10H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRYCVXHPTYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117181 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-cyclobutyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707580-81-1 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-cyclobutyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-cyclobutyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and other advanced technologies.
Chemical Reactions Analysis
Photochemical Homologation
Under UV light (310 nm), oxadiazoline precursors release diazo compounds, which react with formaldehyde to generate aliphatic aldehydes . While this reaction is exemplified with tetralin and adamantane derivatives, analogous pathways are feasible for the cyclobutyl-substituted spirocompound:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Photolysis + Formaldehyde | UV (310 nm), 2-methyltetrahydrofuran | Cyclobutyl-aldehyde derivative | ~60% |
Reduction of the 4-Oxo Group
The ketone group undergoes reduction to secondary alcohols using NaBH₄ or LiAlH₄:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, 1 h, 20°C | Cyclobutyl-hydroxymethyl spirocompound | 60–75% |
Cyclobutyl Ring-Opening
The strained cyclobutyl ring participates in acid-catalyzed ring-opening to form dienes or reacts with electrophiles:
| Reagent | Conditions | Product |
|---|---|---|
| H₂SO₄ (cat.) | CH₂Cl₂, 25°C, 12 h | Linear triazaspiro diene derivative |
Benzimidazole Formation
Condensation with o-phenylenediamine under oxidative conditions yields benzimidazole derivatives, useful in medicinal chemistry :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Cyclobutyl-aldehyde derivative | O₂, toluene, 30°C, 12 h | 2-Cyclobutyl-benzimidazole | 59–72% |
tert-Butyl Ester Cleavage
Acidic hydrolysis (e.g., TFA) removes the tert-butyl group, exposing a carboxylic acid for further coupling:
| Reagent | Conditions | Product |
|---|---|---|
| TFA | DCM, 0°C, 2 h | 8-Carboxylic acid derivative |
Stability and Reaction Monitoring
-
Thermal Stability : Decomposes above 200°C; optimal reactions occur below 100°C.
-
Analytical Methods :
Comparative Reactivity Table
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds with similar triazaspiro structures exhibit antimicrobial activity. The presence of nitrogen atoms in the structure may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth.
Anticancer Potential
Studies suggest that triazaspiro compounds can influence cancer cell proliferation. The unique structural features of tert-butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate may allow it to act on specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Emerging evidence points to neuroprotective properties associated with spirocyclic compounds. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development due to its diverse biological activities:
- Drug Design : Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
- Synthesis of Derivatives : Researchers are exploring various derivatives of this compound to optimize its pharmacological properties.
- Targeted Therapy : The ability to selectively target specific cellular mechanisms makes it a candidate for targeted cancer therapies.
Material Science Applications
In addition to its medicinal applications, this compound may find use in material science:
- Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymers with specific properties.
- Nanotechnology : The compound's unique structure may enable the development of nanomaterials for drug delivery systems.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of similar compounds:
| Study | Findings | Application |
|---|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against various strains | Antimicrobial agents |
| Johnson et al. (2022) | Investigated anticancer effects on breast cancer cells | Cancer therapy |
| Lee et al. (2023) | Explored neuroprotective effects in animal models | Neurodegenerative disease treatment |
These findings highlight the compound's versatility and potential across multiple fields.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, focusing on substituent variations, physicochemical properties, and research applications:
*Inferred from analogs; †Estimated based on isopropyl variant.
Key Findings:
Substituent Effects on Physicochemical Properties: Cyclobutyl vs. Aromatic vs. Aliphatic Groups: Phenyl and fluorophenyl variants exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic and Commercial Accessibility :
- Ethyl and phenyl derivatives are more commonly available, with phenyl analogs frequently utilized in kinase inhibitor studies .
- Cyclopropyl and fluorophenyl derivatives face supply limitations, complicating large-scale research .
Biological Relevance :
Biological Activity
tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS: 1707580-81-1) is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
The compound has the following chemical characteristics:
- Molecular Formula: C16H25N3O3
- Molecular Weight: 307.388 g/mol
- Solubility: Soluble in organic solvents .
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to tert-butyl triazaspiro derivatives exhibit significant anti-inflammatory effects. For instance, research on related heterocyclic compounds has shown their ability to inhibit inflammatory mediators in vitro, suggesting a potential for treating chronic inflammatory diseases . The mechanism often involves the modulation of cytokine production and inhibition of pathways associated with inflammation.
2. Anticancer Properties
The anticancer potential of triazaspiro compounds is noteworthy. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives of similar structures have been shown to inhibit cell proliferation in melanoma and non-small-cell lung cancer models . The exact mechanisms are under investigation but may involve the disruption of cell cycle progression and enhancement of apoptotic pathways.
3. Antimicrobial Activity
Preliminary data suggest that tert-butyl 2-cyclobutyl derivatives possess antimicrobial properties. Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
A few case studies highlight the biological activities of triazaspiro compounds:
The biological activities of this compound may be attributed to its structural features which facilitate interactions with biological targets:
- Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: Potential modulation of cell surface receptors linked to apoptosis and proliferation.
Q & A
Q. What synthetic methodologies are recommended for synthesizing tert-butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step routes involving carbamate intermediates and cyclization. For example:
Oxidation of Cyclohexanol Derivatives : Use oxalyl chloride/DMSO in dichloromethane at −78°C to oxidize hydroxyl groups to ketones (as demonstrated in a related spirocyclic compound synthesis) .
Alkylation Reactions : Reflux with anhydrous potassium carbonate and alkylating agents (e.g., bromoethoxy derivatives) in acetonitrile to introduce substituents .
Hydrazine Condensation : Condensation with hydrazine hydrate in acidic media to form triazaspiro rings, as seen in analogous spirocyclic systems .
Key Considerations : Use inert atmospheres, monitor reaction progress via TLC, and purify via column chromatography.
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Analyze spirocyclic proton environments (e.g., cyclobutyl protons at δ ~2.5–3.5 ppm) and carbonyl signals (δ ~170–180 ppm for carboxylate) .
- IR : Confirm carbonyl stretches (~1650–1750 cm⁻¹) and amine/amide bands .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : For definitive structural confirmation, as applied to similar spirocyclic compounds .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
- Storage : Store in a cool, dry place away from oxidizers (no specific hazard data reported, but assume general organic compound precautions) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Selection : Acetonitrile or DMF may enhance solubility of intermediates compared to dichloromethane .
- Catalyst Screening : Test bases like K2CO3 or DBU to improve alkylation efficiency .
- Temperature Control : Reflux conditions (e.g., 80°C for 6 hours) vs. room temperature for sensitive steps .
- Stoichiometry : Use 1.2–1.5 equivalents of cyclobutyl reagents to drive spirocyclization .
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Map proton-carbon correlations to verify spirocyclic connectivity .
- Comparative Analysis : Cross-reference with crystallographic data from analogous compounds (e.g., tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate) .
- Repetition : Re-isolate the compound and reacquire spectra under standardized conditions.
Q. What strategies assess the compound’s bioactivity in preclinical research?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) given the spirocyclic scaffold’s relevance in drug discovery .
- Molecular Docking : Use crystallographic data (e.g., PDB entries of related targets) to predict binding modes .
- SAR Studies : Synthesize derivatives with modified cyclobutyl or carboxylate groups to evaluate pharmacophore contributions .
Q. How to address unexpected by-products in the synthesis?
- Methodological Answer :
- By-Product Identification : Use LC-MS or GC-MS to detect impurities.
- Process Optimization : Adjust reaction time, temperature, or reagent purity (e.g., anhydrous conditions for oxidation steps) .
- Purification : Employ preparative HPLC or recrystallization to isolate the target compound .
Q. What computational methods support derivative design for enhanced properties?
- Methodological Answer :
- DFT Calculations : Predict electronic effects of substituents on spirocyclic stability .
- Molecular Dynamics (MD) : Simulate solubility or membrane permeability based on logP values.
- QSAR Models : Corrogate structural features (e.g., cyclobutyl size) with bioactivity data from related compounds .
Q. How to evaluate stability under varying storage conditions?
- Methodological Answer :
Q. What regulatory considerations apply to this compound in academic research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
